molecular formula C7H4BrCl2F B13686399 4-Bromo-2-(dichloromethyl)-1-fluorobenzene

4-Bromo-2-(dichloromethyl)-1-fluorobenzene

Cat. No.: B13686399
M. Wt: 257.91 g/mol
InChI Key: XKXVFQPUGIYKNF-UHFFFAOYSA-N
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Description

4-Bromo-2-(dichloromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(dichloromethyl)-1-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine, chlorine, and fluorine sources under controlled conditions. For instance, the reaction of 4-bromo-1-fluoro-2-nitrobenzene with dichloromethane in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(dichloromethyl)-1-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzenes.

Scientific Research Applications

4-Bromo-2-(dichloromethyl)-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dichloromethyl)-1-fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions, which can alter the conformation and function of target proteins .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 2-Bromo-4-chlorobenzaldehyde
  • 4-Bromo-2,5-dimethoxyphenethylamine

Comparison: Compared to similar compounds, 4-Bromo-2-(dichloromethyl)-1-fluorobenzene is unique due to the presence of both dichloromethyl and fluorine groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications. For instance, the presence of the dichloromethyl group can enhance the compound’s electrophilicity, while the fluorine atom can influence its lipophilicity and metabolic stability .

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

4-bromo-2-(dichloromethyl)-1-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H

InChI Key

XKXVFQPUGIYKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(Cl)Cl)F

Origin of Product

United States

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